Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2/c1-17-11(16)7-4-6-8(14)2-5(13)3-9(6)15-10(7)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQBHTXJWWUPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2C=C(C=C(C2=C1)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-5,7-difluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction mixture is then subjected to cyclization to form the quinoline ring, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Electrophilic substitution: The fluorine atoms can participate in reactions with electrophiles.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Electrophilic substitution: Reagents like bromine or iodine in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
Antimicrobial Applications
Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate has been investigated for its antimicrobial properties. Quinoline derivatives are known for their effectiveness against various pathogens, including bacteria and fungi. Recent studies have highlighted the following:
- Antibacterial Activity : Research indicates that quinoline derivatives exhibit remarkable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate significant inhibition against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. These compounds were tested using the agar diffusion method, revealing effective zones of inhibition comparable to standard antibiotics like ciprofloxacin .
- Mechanism of Action : The antibacterial action is believed to be linked to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. This mechanism is crucial for the development of new antibacterial agents, especially in light of rising antibiotic resistance .
Anticancer Potential
The compound has also garnered attention for its potential in cancer treatment:
- Inhibition of Tumor Cell Growth : this compound has shown promise in inhibiting the growth of various human tumor cell lines. In vitro studies conducted by the National Cancer Institute revealed significant antitumor activity, with mean growth inhibition values indicating its potential as a chemotherapeutic agent .
- Structure-Activity Relationship : The presence of fluorine atoms in the quinoline structure enhances its lipophilicity and biological activity. This modification is crucial for improving drug-like properties such as solubility and permeability, which are essential for effective anticancer therapy .
Modulation of Biological Pathways
This compound may also play a role in modulating specific biological pathways:
- Monoacylglycerol Lipase Modulation : The compound has been identified as a potential modulator of monoacylglycerol lipase (MGL), an enzyme involved in the endocannabinoid system. MGL inhibitors are being explored for their therapeutic effects on mood disorders and pain management . This modulation could lead to novel treatments for conditions such as anxiety and depression.
Case Studies and Research Findings
The following table summarizes key findings from recent studies on this compound and related compounds:
Mechanism of Action
The mechanism of action of methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for these targets, potentially leading to more potent and selective biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related quinoline derivatives, emphasizing substituent effects on properties such as reactivity, stability, and bioactivity.
Table 1: Comparison of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate with Analogous Compounds
Key Observations:
Chlorine at position 2 may sterically hinder nucleophilic attacks, enhancing stability . Bromine analogs (e.g., 2-Br derivatives) exhibit higher molecular weights and reduced solubility, limiting their utility in aqueous systems.
Ester Group Position :
- Methyl esters at position 3 (vs. 4 in other analogs) may influence dipole moments and crystal packing, as inferred from crystallography software like ORTEP-3 .
Non-Quinoline Comparators: Organophosphorus compounds (e.g., 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane) diverge significantly in reactivity due to phosphorus’s lone pairs and larger atomic radius .
Biological Activity
Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including cytotoxic effects, antibacterial properties, and its mechanisms of action.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. The presence of halogen atoms (chlorine and fluorine) in its structure enhances its biological activity by influencing pharmacokinetic properties and receptor interactions.
1. Cytotoxicity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.35 ± 0.04 |
| Caco-2 | 0.54 ± 0.04 |
| AGS | 26.9 ± 0.00 |
| PANC-1 | >50 |
| SMMC-7721 | 22.92 ± 2.16 |
| HIEC | >50 |
The data shows that this compound has particularly strong activity against colorectal cancer cell lines HCT116 and Caco-2, suggesting its potential as a therapeutic agent for colorectal cancer treatment .
The mechanism by which this compound exerts cytotoxicity involves several pathways:
- Cell Cycle Arrest : Studies indicate that the compound induces G2/M phase arrest in cancer cells, significantly inhibiting their proliferation.
- Apoptosis Induction : The compound promotes apoptosis through the generation of reactive oxygen species (ROS) and reduction of mitochondrial membrane potential.
- Signaling Pathway Modulation : It affects the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation .
Antibacterial Activity
This compound also demonstrates antibacterial properties against various strains of bacteria. Its effectiveness has been evaluated through molecular docking studies, which suggest strong interactions with bacterial enzymes such as dihydroorotate dehydrogenase (DHODH) .
Antibacterial Efficacy Table
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Pseudomonas aeruginosa | Moderate |
These findings highlight the compound's dual role as both an anticancer and antibacterial agent.
Case Studies and Research Findings
Several research studies have explored the biological activity of this compound:
- Colorectal Cancer Study : A study focused on the effects of the compound on HCT116 cells reported significant inhibition of colony formation and cell migration, reinforcing its potential as a lead compound for colorectal cancer therapy .
- Antibacterial Activity Investigation : In another study, molecular docking simulations revealed that this compound effectively binds to bacterial targets, providing insights into its antibacterial mechanism .
Q & A
Q. What are the standard protocols for synthesizing Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate, and what reagents are critical for halogenation and esterification steps?
- Methodological Answer : Synthesis typically involves sequential halogenation and esterification. For halogenation, a diazotization reaction using sodium nitrite and hydrochloric acid with cupric chloride as a catalyst can introduce chlorine at the 2-position (analogous to methods in ). Fluorination at the 5,7-positions may require selective fluorinating agents like KF/18-crown-6 under anhydrous conditions. Esterification of the carboxylic acid precursor can be achieved using methanol and a coupling agent (e.g., DCC/DMAP).
- Key Data :
| Step | Reagents/Conditions | Yield (Example) |
|---|---|---|
| Diazotization | NaNO₂, HCl, CuCl₂ | ~75% (based on ) |
| Esterification | DCC, DMAP, MeOH | ~85% (extrapolated from ) |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure using SHELXL () for precise bond-length/angle analysis.
- NMR : ¹⁹F NMR (for fluorines) and ¹H/¹³C NMR (for methyl ester and quinoline backbone).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight.
- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1700 cm⁻¹.
Q. How are common impurities (e.g., dehalogenated byproducts) identified and removed during purification?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to separate halogenated vs. non-halogenated impurities.
- Recrystallization : Optimize solvent systems (e.g., toluene/ethanol) based on solubility differences ( used toluene for crystallization).
- HPLC : Monitor purity with a C18 column and UV detection at 254 nm.
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, particularly in fluorination steps?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance fluorination efficiency.
- Catalyst Screening : Test alternatives to CuCl₂, such as Pd-based catalysts, to reduce side reactions.
- Temperature Control : Maintain reactions at −10°C to 0°C to minimize thermal decomposition ( used ice-cold conditions).
Q. How should researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., bond angles from XRD)?
- Methodological Answer :
- Validation : Cross-check computational models (e.g., Gaussian09) with multiple XRD datasets. For example, reported a 6.8° dihedral angle between the carboxyl group and benzene ring, which could be compared to DFT-optimized geometries.
- Error Analysis : Assess systematic errors in XRD refinement (e.g., thermal motion parameters in SHELXL ).
Q. What strategies enable selective functionalization of the quinoline core for biological activity studies?
- Methodological Answer :
- Nucleophilic Aromatic Substitution : Replace the 2-chloro group with amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMSO).
- Cross-Coupling : Use Suzuki-Miyaura reactions to introduce aryl groups at the 5- or 7-fluoro positions, leveraging Pd catalysts ( referenced similar coupling steps).
- Stability Testing : Monitor decomposition under physiological pH using LC-MS (e.g., phosphate buffer at 37°C).
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental solubility profiles?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry.
- Computational Adjustments : Refine COSMO-RS models by incorporating experimental data (e.g., logP values from analogs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
